molecular formula C19H12BrF3 B1298464 4,4',4''-Trifluorotrityl Bromide CAS No. 200004-38-2

4,4',4''-Trifluorotrityl Bromide

Cat. No. B1298464
M. Wt: 377.2 g/mol
InChI Key: DYMCGODRYMABQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4''-Trifluorotrityl bromide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl groups and their chemistry. For instance, the synthesis of carboxylic acid derivatives using a trifluoromethanesulfonate ester is described, which is relevant to the trifluoromethyl group chemistry . Additionally, the transformation of alkyl halides to alkyltrifluoromethyls using bromine trifluoride is discussed, which is a reaction that could potentially be applied to the synthesis of compounds like 4,4',4''-trifluorotrityl bromide . The selective reactions of bromine trifluoride in organic chemistry are also relevant, as they involve the introduction of trifluoromethyl groups into organic compounds . Furthermore, the synthesis and structure of tris(4-trifluoromethylphenyl)antimony derivatives provide insight into the molecular structure and coordination of trifluoromethyl groups in a complex .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves several steps and reagents. For example, the preparation of carboxylic acid derivatives using a trifluoromethanesulfonate ester requires the reaction of a diazo compound with trifluoromethanesulfonic acid . In another study, the conversion of alkyl bromides to alkyltrifluoromethyls is achieved using bromine trifluoride, indicating the potential for bromine to act as a mediator in the synthesis of trifluoromethyl compounds . The synthesis of enantiomers of trifluorothreonine and trifluorobutanoic acid also involves trifluoromethylation, which could be a step in the synthesis of 4,4',4''-trifluorotrityl bromide .

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be complex, as seen in the study of tris(4-trifluoromethylphenyl)antimony derivatives. These compounds exhibit different coordination geometries around the antimony atom, ranging from trigonal pyramidal to trigonal bipyramidal, with the trifluoromethyl groups influencing the bond angles and lengths .

Chemical Reactions Analysis

The reactivity of trifluoromethyl compounds can vary. Bromine trifluoride, for example, is used to introduce trifluoromethyl groups into organic molecules, and its reactions can be highly exothermic and selective . The use of bromine trifluoride can lead to the formation of carbon-fluorine bonds, which are a key feature in trifluoromethyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl compounds are not explicitly detailed in the provided papers. However, the stability of the trifluoromethanesulfonate ester used in derivatization suggests that trifluoromethyl groups can confer stability to certain compounds . The bond lengths and angles in the tris(4-trifluoromethylphenyl)antimony derivatives provide some insight into the structural properties that trifluoromethyl groups can impart to a molecule .

Scientific Research Applications

Environmental Monitoring and Toxicology

Brominated compounds, including various bromophenols and brominated flame retardants, have been extensively studied for their environmental presence, toxicology, and impact on ecosystems and human health. Research focuses on understanding their concentrations in different environmental compartments, toxicokinetics, and toxicodynamics. For instance, 2,4,6-Tribromophenol, a widely produced brominated phenol, is analyzed for its environmental concentrations and toxicological effects. These studies highlight the importance of monitoring and assessing the risks associated with brominated compounds in the environment (Koch & Sures, 2018).

Organic Synthesis and Chemical Reactions

Brominated compounds play a crucial role in organic synthesis and chemical reactions. They are used as intermediates, catalysts, or reactants in various chemical processes. The review on the use of trifluoromethanesulfonic acid in organic synthesis, for example, showcases the importance of highly reactive compounds in promoting a variety of chemical transformations, including electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds. Such research provides insights into the chemical properties and reactivity of brominated compounds, potentially including "4,4',4''-Trifluorotrityl Bromide" (Kazakova & Vasilyev, 2017).

Photocatalysis and Environmental Applications

Brominated compounds are also explored in the field of photocatalysis, where they can act as photocatalysts or play a role in the synthesis of photocatalytic materials. These applications are important for environmental remediation, including water purification, and for the development of sustainable energy solutions through photocatalytic water splitting and carbon dioxide reduction. The review on g-C3N4-based photocatalysts, although not directly related to "4,4',4''-Trifluorotrityl Bromide," illustrates the potential for brominated compounds in enhancing photocatalytic performance and enabling various environmental and energy-related applications (Wen et al., 2017).

Safety And Hazards

4,4’,4’'-Trifluorotrityl Bromide is classified as corrosive to metals, and it causes severe skin burns and eye damage . It is advised to avoid breathing its dusts or mists, and protective clothing and eye protection should be worn when handling it . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

1-[bromo-bis(4-fluorophenyl)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF3/c20-19(13-1-7-16(21)8-2-13,14-3-9-17(22)10-4-14)15-5-11-18(23)12-6-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCGODRYMABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347854
Record name 4,4',4''-Trifluorotrityl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-Trifluorotrityl Bromide

CAS RN

200004-38-2
Record name 4,4',4''-Trifluorotrityl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-Trifluorotrityl Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.